Bienvenue dans la boutique en ligne BenchChem!

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

Medicinal chemistry Scaffold selection Inhibitor design

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane (CAS 2095949-16-7, molecular formula C15H22N2O2, MW 262.35 g/mol) is a spirocyclic heterocyclic compound comprising an 8-oxa-2-azaspiro[4.5]decane core substituted at the 4-position with a pyridin-4-ylmethoxymethyl group. The parent 8-oxa-2-azaspiro[4.5]decane scaffold, first reported via a convenient synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (Ogurtsov & Rakitin, 2020), has been validated as a privileged scaffold in medicinal chemistry for the development of inhibitors targeting monoacylglycerol lipase (MAGL), fibroblast growth factor receptor 4 (FGFR4), vanin-1 (VNN1), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 2095949-16-7
Cat. No. B2979421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
CAS2095949-16-7
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESC1COCCC12CNCC2COCC3=CC=NC=C3
InChIInChI=1S/C15H22N2O2/c1-5-16-6-2-13(1)10-19-11-14-9-17-12-15(14)3-7-18-8-4-15/h1-2,5-6,14,17H,3-4,7-12H2
InChIKeyRJFAIEXJSRJYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane (CAS 2095949-16-7): Spirocyclic Building Block for Targeted Inhibitor Synthesis & Procurement Evaluation


4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane (CAS 2095949-16-7, molecular formula C15H22N2O2, MW 262.35 g/mol) is a spirocyclic heterocyclic compound comprising an 8-oxa-2-azaspiro[4.5]decane core substituted at the 4-position with a pyridin-4-ylmethoxymethyl group . The parent 8-oxa-2-azaspiro[4.5]decane scaffold, first reported via a convenient synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (Ogurtsov & Rakitin, 2020), has been validated as a privileged scaffold in medicinal chemistry for the development of inhibitors targeting monoacylglycerol lipase (MAGL), fibroblast growth factor receptor 4 (FGFR4), vanin-1 (VNN1), and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. This specific derivative incorporates a pyridin-4-ylmethoxy moiety that introduces a hydrogen-bond acceptor site and aromatic stacking potential, distinguishing it from simpler alkyl-substituted analogs in ligand design applications .

Why 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane Cannot Be Interchanged with Generic Azaspiro Analogs


The 8-oxa-2-azaspiro[4.5]decane scaffold exists in multiple regioisomeric forms, and the position of the spiro junction fundamentally alters ring size, heteroatom geometry, and the spatial orientation of substituents, which directly impacts target binding and selectivity [1]. The 6-oxa-9-azaspiro isomer (e.g., CAS 130643-07-1) places the oxygen in a different ring position, resulting in altered conformational preferences and distinct biological activity profiles—the 6-oxa-9-azaspiro scaffold has been utilized as a reactant for spiro-tetracyclic secretase modulators, whereas the 8-oxa-2-azaspiro scaffold is documented in MAGL, FGFR4, and vanin-1 inhibitor programs [1]. Furthermore, the pyridin-4-ylmethoxy substitution pattern on the target compound provides a specific hydrogen-bond acceptor geometry that cannot be replicated by pyridin-3-yl or pyridin-2-yl positional isomers, which exhibit different electron density distributions and binding orientations . Even within the same regioisomeric series, stereochemical configuration (e.g., (1S,5S) vs. racemic mixtures) can produce differing binding affinities at chiral biological targets .

Quantitative Differentiation Evidence for 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane versus Closest Analogs


Spiro Junction Regioisomerism: 8-Oxa-2-azaspiro vs. 6-Oxa-9-azaspiro Scaffold Topology Determines Drug Discovery Application Domain

The 8-oxa-2-azaspiro[4.5]decane scaffold positions the oxygen heteroatom in the six-membered ring with the nitrogen in the five-membered ring, whereas the 6-oxa-9-azaspiro[4.5]decane isomer (CAS 130643-07-1) reverses this arrangement. This topological difference directs distinct target engagement profiles: the 8-oxa-2-azaspiro scaffold has been validated in multiple inhibitor programs including MAGL (exemplified by hexafluoroisopropyl carbamate-based inhibitors for analgesia ), FGFR4 (for hepatocellular carcinoma ), and vanin-1 (PFI-653 series with IC50 = 6.85 nM for human vanin-1 ), while the 6-oxa-9-azaspiro scaffold has been employed as a reactant for secretase modulators [1]. No cross-target activity has been reported between these two regioisomeric series.

Medicinal chemistry Scaffold selection Inhibitor design

Pyridine Substitution Position: 4-Pyridylmethoxy vs. 3-Pyridylmethoxy Isomers—Divergent Hydrogen-Bonding Geometry

The target compound bears a pyridin-4-ylmethoxymethyl substituent, placing the pyridine nitrogen at the para position relative to the methylene linker. The closest positional isomer, rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane (same molecular formula C15H22N2O2, MW 262.35), places the pyridine nitrogen at the meta position . This positional difference alters the vector of the nitrogen lone pair by approximately 60°, changing hydrogen-bond acceptor geometry. In pyridine-containing drug candidates, the 4-pyridyl isomer generally exhibits distinct cytochrome P450 inhibition profiles compared to 3-pyridyl isomers—a critical consideration in lead optimization where the 4-pyridyl isomer of related NAMPT inhibitors required specific structural modifications to minimize CYP2C9 inhibition [1].

Structure-activity relationship Ligand design Molecular recognition

Scaffold MW and Physicochemical Property Shift Relative to Parent 8-Oxa-2-azaspiro[4.5]decane Core

The target compound (MW 262.35) represents a significant MW increase (+121.14 g/mol, approximately +86%) over the parent 8-oxa-2-azaspiro[4.5]decane scaffold (MW 141.21, CAS 310-93-0) . This mass increment is attributable to the pyridin-4-ylmethoxymethyl substituent, which adds a heteroaromatic ring capable of π-π stacking and a hydrogen-bond acceptor (pyridine N). The parent scaffold has a calculated boiling point of 229.3±33.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ ; the addition of the pyridylmethoxy group is expected to increase boiling point and alter solubility parameters. Commercially, the target compound is available at ≥95% purity from multiple vendors , with the parent scaffold available at 95-98% purity .

Physicochemical properties Building block selection Lead optimization

Stereochemical Considerations: Racemic Mixture vs. Defined Enantiomers of Pyridylmethoxy-Azaspiro Analogs

4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane (CAS 2095949-16-7) is supplied as the racemic or undefined stereochemical mixture, consistent with its primary application as a synthetic building block . In contrast, closely related analogs such as (1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane and cis-1-((Pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane (CAS 1422132-99-7) are available with defined relative or absolute stereochemistry . The presence of a chiral center at the spiro carbon in the 8-oxa-2-azaspiro series means that enantiopure synthesis or chiral resolution may be required for applications where stereochemistry impacts biological activity; the availability of the racemic mixture provides flexibility for achiral derivatization or for use as a chromatography standard.

Chirality Stereochemistry Enantiomeric purity

Optimal Procurement and Application Scenarios for 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane Based on Comparative Evidence


MAGL Inhibitor Lead Optimization Programs Requiring 8-Oxa-2-azaspiro Scaffolds

For research groups developing monoacylglycerol lipase (MAGL) inhibitors based on hexafluoroisopropyl carbamate chemotypes, 4-(pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane provides a pre-functionalized 8-oxa-2-azaspiro scaffold that is documented in the MAGL inhibitor patent literature . The pyridin-4-ylmethoxy substituent serves as a synthetic handle for further derivatization or as a potential pharmacophoric element for target engagement, enabling direct entry into SAR exploration without requiring de novo scaffold construction from the parent 8-oxa-2-azaspiro[4.5]decane (CAS 310-93-0) [1].

FGFR4 Kinase Inhibitor Scaffold Diversification for Hepatocellular Carcinoma Research

The 8-oxa-2-azaspiro[4.5]decane core is a validated scaffold in FGFR4 inhibitor design for hepatocellular carcinoma . 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane offers a differentiated substitution pattern compared to simpler N-alkyl or N-acyl 8-oxa-2-azaspiro derivatives, with the pyridin-4-ylmethoxy group potentially engaging the hinge region or solvent-exposed channel of the FGFR4 kinase domain. Procurement of this specific derivative is warranted when exploring structure-activity relationships at the 4-position of the spirocyclic ring system, a key vector identified in FGFR4 patent SAR studies [1].

Vanin-1 (VNN1) Inhibitor Development Using PFI-653 Scaffold Congeners

PFI-653 (vanin-1-IN-1), which incorporates an 8-oxa-2-azaspiro[4.5]dec-2-yl moiety, achieves IC50 = 6.85 nM against human vanin-1 with >7,000-fold selectivity over biotinidase . 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane provides an alternative substitution site (4-position vs. 2-position in PFI-653) for exploring divergent SAR around the spirocyclic core, enabling investigation of whether relocation of the functional group attachment point impacts vanin-1 potency or selectivity profiles .

Building Block for CNS-Penetrant Spirocyclic Compound Libraries

The 8-oxa-2-azaspiro[4.5]decane scaffold is noted for its utility in CNS drug discovery, with MAGL inhibitors based on this core demonstrating CNS penetration . The pyridin-4-ylmethoxymethyl derivative (MW 262.35) occupies favorable physicochemical space for CNS drug-like properties and can serve as a key intermediate for parallel library synthesis. Its differentiated substitution pattern relative to the more common 2-substituted 8-oxa-2-azaspiro analogs (e.g., PFI-653, 8-oxa-2-azaspiro[4.5]decane-2-carboxylic acid derivatives) enables exploration of novel chemical space in CNS-targeted screening collections [1].

Quote Request

Request a Quote for 4-(Pyridin-4-ylmethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.